(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole
Overview
Description
(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C13H16BrNO and its molecular weight is 282.18 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its interactions with cytochrome P450 enzymes, pharmacological implications, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₁₂BrN₁O and features a brominated phenyl group and a tert-butyl substituent. Its structure is characterized by a dihydrooxazole ring, which is known for various biological activities. The presence of the bromine atom enhances its lipophilicity, contributing to good membrane permeability and bioavailability .
Cytochrome P450 Inhibition
Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. These enzymes play crucial roles in drug metabolism, suggesting that this compound could influence drug-drug interactions significantly. The inhibition of these enzymes could lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its safety profile and therapeutic potential .
Lipophilicity and Membrane Permeability
The compound's lipophilicity is evidenced by its Log P values, which indicate favorable characteristics for absorption and distribution in biological systems. Such properties are advantageous for compounds intended for therapeutic use, as they can enhance bioavailability .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
(4S)-2-(4-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWQQWPXJJGMSW-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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